Pelitinib

EGFR Selectivity Kinase Profiling Target Engagement

Pelitinib (EKB-569) is the irreversible EGFR inhibitor for sustained target engagement in TKI-resistance research. Its covalent Cys773 binding maintains inhibition beyond drug washout—unlike reversible agents Erlotinib/Gefitinib. With 32.6-fold EGFR selectivity over HER2 (IC50 38.5 vs. 1255 nM), it eliminates off-target effects of pan-ErbB inhibitors. Clinically validated PK/PD (human t½ 21.7 h, MTD 75 mg/day, established FOLFIRI combo dosing) enables direct preclinical-to-clinical translation. Choose Pelitinib when EGFR specificity and clinical predictability are non-negotiable.

Molecular Formula C24H23ClFN5O2
Molecular Weight 467.9 g/mol
Cat. No. B8805967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelitinib
Molecular FormulaC24H23ClFN5O2
Molecular Weight467.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C
InChIInChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)
InChIKeyWVUNYSQLFKLYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelitinib (EKB-569): An Irreversible EGFR Tyrosine Kinase Inhibitor with Clinical Data in Solid Tumors


Pelitinib (also known as EKB-569 or WAY-EKB 569) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that acts as an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) . It is a 4-anilino-3-cyano quinoline derivative that contains a 4-(dimethylamino)crotonamide Michael-acceptor group at the 6-position, which forms a covalent bond with the Cysteine 773 residue of the EGFR kinase domain [1]. While its primary target is EGFR, it also exhibits weaker, secondary inhibitory activity against other kinases, including HER2 (ErbB2), Src, and MEK/ERK . The compound has been investigated in multiple Phase 1 and Phase 2 clinical trials for the treatment of advanced solid tumors, most notably in patients with non-small cell lung cancer (NSCLC) and metastatic colorectal cancer (CRC) [2].

Beyond IC50 Values: Why Pelitinib (EKB-569) Cannot Be Interchanged with Other EGFR Inhibitors


Substituting Pelitinib with another EGFR inhibitor—whether a first-generation reversible agent like Erlotinib or Gefitinib, or a pan-ErbB irreversible inhibitor like Neratinib or Afatinib—introduces significant experimental and translational risk due to fundamental differences in binding mechanism, target selectivity profile, and in vivo pharmacokinetics. Pelitinib's irreversible covalent binding to EGFR Cysteine 773 confers sustained target inhibition beyond drug washout [1], a feature not shared with reversible inhibitors. Furthermore, its distinct selectivity profile, showing ~32-fold lower potency against HER2 compared to EGFR [2], contrasts sharply with dual EGFR/HER2 inhibitors like Neratinib . These disparities in target engagement translate directly to differences in clinical dose, half-life, and activity in specific resistance contexts, as highlighted in patent claims for treating Gefitinib-resistant cancers [3]. Therefore, direct substitution without accounting for these key differentiating factors will invalidate comparative research outcomes and compromise the selection of the appropriate tool compound for a given biological or preclinical question.

Head-to-Head Comparative Evidence for Pelitinib (EKB-569) in Preclinical and Clinical Contexts


Differential Selectivity Profile: Quantified Fold-Selectivity for EGFR over HER2

Pelitinib demonstrates a high degree of selectivity for EGFR (ErbB1) over the closely related receptor HER2 (ErbB2). The reported IC50 value for EGFR is 38.5 nM, while its potency against HER2 is substantially lower, with an IC50 of 1255 nM . This represents a 32.6-fold selectivity window for EGFR over HER2 [1]. In contrast, the comparator Neratinib (HKI-272) is a potent dual inhibitor of both EGFR and HER2, with reported IC50 values of 92 nM and 59 nM, respectively, representing a non-selective, equipotent profile . This differential selectivity is a critical differentiator for researchers who require a more EGFR-biased tool compound versus a pan-HER inhibitor.

EGFR Selectivity Kinase Profiling Target Engagement

Potency in EGFR-Dependent Cell Lines: Anti-Proliferative IC50 Comparison

The anti-proliferative efficacy of Pelitinib has been directly quantified in multiple EGFR-overexpressing cell lines. In the human epidermoid carcinoma cell line A431, Pelitinib inhibited cell proliferation with an IC50 of 125 nM . It also demonstrated potent activity in the MDA-468 breast cancer cell line (IC50 = 260 nM) and normal human epidermal keratinocytes (NHEK, IC50 = 61 nM) . Its activity was selective for EGFR-driven lines, as it showed minimal effect on MCF-7 cells (IC50 = 3600 nM) which do not overexpress EGFR . While direct head-to-head cell-based data against specific comparators like Erlotinib or Gefitinib in the exact same assay is not collated in the primary sources, the nanomolar IC50 values establish Pelitinib as a potent anti-proliferative agent in relevant models.

Anti-Proliferative Assay A431 Cells MDA-468 Cells

Mechanism-Based Differentiation: Irreversible vs. Reversible EGFR Inhibition

Pelitinib is an irreversible inhibitor of EGFR, forming a covalent bond with the Cysteine 773 residue in the kinase domain's active site [1]. This mechanism of action (MoA) is fundamentally different from first-generation TKIs like Gefitinib and Erlotinib, which are reversible, ATP-competitive inhibitors. The functional consequence of this irreversible binding is that EGFR kinase activity remains suppressed for a prolonged duration even after the drug has been cleared from circulation. This is evidenced in vivo by a single oral dose of Pelitinib (10 mg/kg) in mice, which inhibited EGFR phosphorylation in A431 xenografts by >50% for at least 24 hours [2]. This sustained target inhibition is a direct result of its covalent MoA and is not observed with reversible inhibitors. Furthermore, this MoA has been specifically claimed in patents (e.g., US 10,596,162) as a method for treating cancers that have acquired resistance to Gefitinib and/or Erlotinib [3].

Irreversible Inhibitor Covalent Binding Drug Resistance

Clinical Pharmacokinetics: Defined Maximum Tolerated Dose (MTD) and Human Half-Life

In a Phase 1 clinical trial involving 59 patients with advanced solid tumors, the maximum tolerated dose (MTD) of once-daily oral Pelitinib was determined to be 75 mg for both intermittent and continuous dosing schedules [1]. At this clinically defined MTD, the mean terminal half-life (t1/2) of Pelitinib was 21.7 ± 4.2 hours [1]. This represents a significant and quantifiable difference from the pharmacokinetics observed in preclinical mouse models, where the plasma half-life is approximately 2 hours [2]. The clinical half-life supports once-daily dosing in humans. This established human PK profile is an essential differentiator for procurement decisions related to translational studies, as it provides a validated clinical benchmark that is not available for many preclinical tool compounds.

Clinical Trial Phase 1 PK/PD MTD

Clinical Application Context: Phase 2 Trial in NSCLC with Acquired Gefitinib Resistance

Pelitinib has been clinically evaluated in a Phase 2 trial for patients with advanced non-small cell lung cancer (NSCLC) who had developed acquired resistance to first-line therapy with Gefitinib [1]. This specific patient population highlights a key differentiating application for Pelitinib. While initial Phase 1 data did not demonstrate major objective responses, stable disease was observed in patients with NSCLC (33 weeks) and cutaneous squamous cell carcinoma (24 weeks) [2]. This clinical exploration directly aligns with the preclinical and patent-based evidence that irreversible EGFR inhibitors like Pelitinib can retain activity against certain resistance mutations that compromise reversible inhibitors [3]. This provides a clinical rationale for its selection in research programs investigating mechanisms of EGFR TKI resistance.

NSCLC Acquired Resistance Gefitinib Phase 2

Combination Chemotherapy: Established Recommended Dose (RD) with FOLFIRI Regimen

In a Phase 1 study evaluating Pelitinib in combination with the standard chemotherapy regimen FOLFIRI (5-fluorouracil, leucovorin, and irinotecan) as a first-line treatment for metastatic colorectal cancer (CRC), a specific recommended dose (RD) of 25 mg/day was established for Pelitinib [1]. This combination dose is lower than the single-agent MTD (75 mg/day) [2], reflecting the need for dose adjustment in a chemotherapy combination context. This study provides direct quantitative evidence for the safe and tolerable combination of Pelitinib with a standard-of-care cytotoxic backbone in CRC, with the observation of complete EGFR inhibition at this dose [1]. This established combination RD differentiates Pelitinib from other EGFR inhibitors for which such a specific combination regimen may not be clinically defined.

Combination Therapy FOLFIRI Colorectal Cancer Phase 1

Validated Application Scenarios for Pelitinib (EKB-569) in Preclinical Oncology and Translational Research


Modeling Acquired Resistance to First-Generation EGFR TKIs

Pelitinib is the appropriate compound for establishing and investigating models of acquired resistance to Gefitinib or Erlotinib. Its irreversible, covalent binding mechanism to EGFR Cys773 [1] provides sustained target inhibition, a feature that has been specifically explored in Phase 2 clinical trials for Gefitinib-resistant NSCLC [2]. This makes Pelitinib a superior tool compound over reversible inhibitors for studying the biology of TKI resistance and evaluating second-line therapeutic strategies. It can be used in vitro and in vivo to test hypotheses related to the emergence of secondary EGFR mutations or bypass pathway activation.

Dissecting EGFR-Specific Signaling in HER2-Coexpressing Tumor Models

When the research objective requires specific interrogation of EGFR-driven signaling pathways in a cellular context where HER2 is also expressed, Pelitinib provides a more selective alternative to pan-ErbB inhibitors. Its 32.6-fold selectivity for EGFR over HER2 (IC50 38.5 nM vs. 1255 nM) minimizes confounding off-target effects on HER2, which are prominent with dual inhibitors like Neratinib . This makes Pelitinib the reagent of choice for experiments designed to isolate the contribution of EGFR to cancer cell proliferation, survival, or migration in models of head and neck, lung, or colorectal cancer.

Translational Pharmacodynamic (PD) Studies with Defined Clinical PK

Pelitinib is uniquely suited for translational pharmacokinetic/pharmacodynamic (PK/PD) studies due to the availability of a robust clinical dataset. Researchers can anchor their in vivo dosing regimens to the established human MTD of 75 mg/day [3] or the combination RD of 25 mg/day with FOLFIRI [4], and directly relate achieved plasma exposures to the human half-life of 21.7 hours [3]. This allows for the development of more clinically predictive preclinical models, linking target engagement (e.g., >50% EGFR inhibition at 24h in mice [5]) to human-relevant drug exposure, a key advantage over compounds lacking such detailed clinical PK/PD information.

Evaluating EGFR-TKI Combinations with Standard Chemotherapy

Pelitinib is a highly relevant tool compound for preclinical studies investigating the combination of EGFR TKIs with cytotoxic chemotherapy, specifically regimens containing irinotecan or 5-fluorouracil. A Phase 1 clinical trial has already established a safe and tolerable combination regimen with FOLFIRI at a Pelitinib dose of 25 mg/day, which resulted in complete EGFR inhibition [4]. This pre-existing clinical data provides a strong translational foundation for using Pelitinib in preclinical models (e.g., CRC xenografts or patient-derived xenografts) to explore mechanisms of synergy, resistance, and optimal scheduling for EGFR TKI-chemotherapy combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pelitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.